SN003
Overview
Description
SN 003 is a compound known for its role as a reversible antagonist of corticotropin-releasing factor receptor 1 (CRF1). This compound has shown significant potential in scientific research, particularly in the fields of neurobiology and pharmacology, due to its ability to modulate stress-related responses by inhibiting the CRF1 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SN 003 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The specific synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods: Industrial production of SN 003 typically involves large-scale organic synthesis processes, ensuring high purity and yield. The production process is optimized for scalability and cost-effectiveness, often utilizing automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: SN 003 undergoes various chemical reactions, including:
Oxidation: SN 003 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups of SN 003, potentially altering its biological activity.
Substitution: SN 003 can participate in substitution reactions, where functional groups are replaced with other groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed in substitution reactions, depending on the desired modification.
Major Products: The major products formed from these reactions include various derivatives of SN 003, each with potentially different biological activities and properties .
Scientific Research Applications
SN 003 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study receptor-ligand interactions and receptor antagonism.
Biology: Investigated for its role in modulating stress responses and its potential therapeutic effects on stress-related disorders.
Medicine: Explored as a potential therapeutic agent for conditions such as depression and anxiety, due to its ability to inhibit CRF1 receptors.
Industry: Utilized in the development of new pharmacological agents and as a reference compound in drug discovery
Mechanism of Action
SN 003 exerts its effects by binding to the corticotropin-releasing factor receptor 1 (CRF1), thereby inhibiting the receptor’s activity. This inhibition prevents the release of adrenocorticotropic hormone (ACTH), which is involved in the body’s stress response. By modulating this pathway, SN 003 can reduce stress-related behaviors and physiological responses .
Comparison with Similar Compounds
SN 003: Reversible antagonist of CRF1 with high selectivity.
Antalarmin: Another CRF1 antagonist with similar properties but different chemical structure.
CP-154,526: A well-known CRF1 antagonist used in various research studies
Uniqueness: SN 003 is unique due to its high selectivity for CRF1 over other receptors, making it a valuable tool in research focused on stress-related pathways. Its reversible binding and specific inhibition of CRF1 distinguish it from other compounds in its class .
Properties
IUPAC Name |
1-(1-methoxybutan-2-yl)-N-(4-methoxy-2-methylphenyl)-6-methyltriazolo[4,5-c]pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-6-14(11-25-4)24-17-10-13(3)20-19(18(17)22-23-24)21-16-8-7-15(26-5)9-12(16)2/h7-10,14H,6,11H2,1-5H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMBHAQCHCEGNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)N1C2=C(C(=NC(=C2)C)NC3=C(C=C(C=C3)OC)C)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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